![molecular formula C17H12F3N3OS B2822494 N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-84-7](/img/structure/B2822494.png)
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as DFI, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
科学的研究の応用
Synthesis and Molecular Modeling
A study by Abu-Melha (2021) focused on the synthesis and molecular modeling of imidazothiadiazole analogs, including compounds structurally related to N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide. These compounds were evaluated for their cytotoxic activities against different cancer cell lines, showing potent anticancer properties against breast cancer (Abu-Melha, 2021).
Antitumor Activity Evaluation
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).
Imidazole Acyl Urea Derivatives as Raf Kinase Inhibitors
A study by Zhu (2015) investigated the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors, showing significant inhibitory activities against a human gastric carcinoma cell line, indicating the potential of these compounds in cancer therapy (Zhu, 2015).
Imaging Histamine H3 Receptors
Iwata et al. (2000) developed a radioligand, 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, for potential clinical PET studies to image histamine H3 receptors, showcasing the versatility of imidazole-based compounds in diagnostic imaging (Iwata et al., 2000).
Novel Precursor Synthesis for Anti-Cancer Agents
Shareef & Shareef (2021) aimed to prepare a novel precursor targeting the over-expression of NAD(P)H: quinone oxidoreductase in solid tumors, incorporating an electron-withdrawing group to increase binding affinity, demonstrating the compound's potential as an anti-cancer agent (Shareef & Shareef, 2021).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-11-1-4-13(5-2-11)23-8-7-21-17(23)25-10-16(24)22-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYPGVFLCTZVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。